molecular formula C15H15NO5S2 B10814449 Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Ethyl 2-{2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate

Cat. No.: B10814449
M. Wt: 353.4 g/mol
InChI Key: QHPJWPQRZMBKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of IMR1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. it is known that IMR1 is synthesized through a series of organic reactions involving the formation of thiazolidinone and phenoxyacetate derivatives . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

IMR1 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

IMR1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Notch signaling pathway. In biology, it helps in understanding the role of Notch signaling in cell differentiation and development. In medicine, IMR1 is being investigated for its potential as an anticancer agent, as it has shown efficacy in inhibiting the growth of Notch-dependent cell lines and patient-derived tumor xenografts . In industry, IMR1 could be used in the development of new therapeutic agents targeting the Notch pathway .

Mechanism of Action

IMR1 exerts its effects by binding to the intracellular domain of Notch1 and blocking the recruitment of Mastermind-like 1 to the Notch transcriptional activation complex on chromatin. This disruption prevents the transcription of Notch target genes, thereby inhibiting the Notch signaling pathway. The molecular targets involved include Notch1 and Mastermind-like 1, which are critical components of the Notch transcriptional activation complex .

Comparison with Similar Compounds

IMR1 is unique among Notch inhibitors due to its specific mechanism of action. While other Notch inhibitors may target different components of the pathway, IMR1 specifically disrupts the assembly of the Notch transcriptional activation complex. Similar compounds include other small molecule inhibitors of the Notch pathway, such as gamma-secretase inhibitors and other Mastermind-like 1 inhibitors . IMR1’s ability to directly interfere with the transcriptional activation complex sets it apart from these other compounds.

Properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJWPQRZMBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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